6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline
Description
Properties
IUPAC Name |
6-chloro-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-2-piperidin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27Cl2N3/c36-25-14-16-30-28(20-25)27(23-10-4-1-5-11-23)22-32(38-30)34-33(24-12-6-2-7-13-24)29-21-26(37)15-17-31(29)39-35(34)40-18-8-3-9-19-40/h1-2,4-7,10-17,20-22H,3,8-9,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKLEUSEODKOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Cl)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques like recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of biquinoline compounds could induce apoptosis in various cancer cells by activating caspases and altering mitochondrial membrane potential .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents. In vitro studies have indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It is believed to mitigate oxidative stress and reduce neuroinflammation, which are critical factors in conditions like Alzheimer's disease .
Material Science Applications
Photovoltaic Materials
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Research has focused on its ability to enhance light absorption and charge transport in organic solar cells, potentially improving their efficiency .
Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, 6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline is being investigated for use in OLEDs. Studies suggest that incorporating this compound into OLED materials can enhance brightness and color purity .
Environmental Applications
Pesticide Development
This compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its structural characteristics allow it to interact with specific biological targets in pests, leading to effective pest control solutions while minimizing environmental impact .
Environmental Monitoring
The compound can be utilized as a marker for environmental contamination studies. Its stability and detectability make it suitable for tracking pollution levels in various ecosystems .
Case Studies
Mechanism of Action
The mechanism of action of 6,6'-dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can inhibit the activity of certain enzymes, interfere with DNA replication, and modulate receptor signaling pathways. These interactions lead to its biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
2,2'-Biquinoline (biq)
- Structure: Unsubstituted 2,2'-biquinoline (biq) is a rigid, planar ligand used in coordination chemistry and materials science.
- Key Differences: The target compound’s 2,3'-biquinoline core introduces asymmetry compared to symmetric 2,2'-biq. This asymmetry may alter π-π stacking and metal-binding selectivity .
- Applications : Biq derivatives form luminescent coordination polymers and are used in OLEDs .
6,6′-Dimethyl-2,2′-bipyridine
- Structure : Methyl groups at 6,6' positions enhance solubility and electron-donating effects.
4,4′-Di-tert-butylbipyridyl
- Structure : Bulky tert-butyl groups at 4,4' positions improve solubility and stabilize metal complexes.
- Key Differences : The target compound’s 4,4'-diphenyl groups provide aromatic π-systems for enhanced intermolecular interactions, useful in materials for optoelectronics or gas separation membranes .
Functional Group Analysis
Chloro Substituents (6,6')
- Role : Chloro groups increase lipophilicity and electron deficiency, favoring charge-transfer interactions.
- Comparison : In 6,6′-dichloro-2,2',3,3′-tetrahydro-spirobi[indene] (), dichloro substituents stabilize spiro-conformations, suggesting similar steric/electronic effects in the target compound .
Diphenyl Groups (4,4')
- Role : Enhance rigidity and thermal stability via π-π stacking.
- Comparison: Polymers with 2,2′-biquinoline-6,6′-dicarboxylic acid () exhibit high rigidity; diphenyl groups in the target compound may further reduce chain flexibility in polymer matrices .
Piperidinyl Group (2')
- Comparison : Piperidine-containing spiro compounds () show utility in medicinal chemistry, implying possible biological applications for the target compound .
Coordination Chemistry
- Biq Derivatives : Used in copper complexes for dye-sensitized solar cells (DSSCs) (). The target compound’s dichloro groups may lower LUMO levels, improving electron injection efficiency .
- Phosphonium Salts: 2,2′-Biquinoline forms phosphonium salts (); the piperidinyl group in the target compound could modify cation-π interactions in ionic materials .
Optoelectronics
- TPA-2PQ (): A biquinoline with triphenylamine endgroups emits blue-green light (Φ = 62%). The target compound’s dichloro and diphenyl groups may redshift emission wavelengths and enhance charge transport .
Polymer Science
- PAIA Polymers (): 2,2′-Biquinoline-6,6′ units in polyamidoimide acids yield rigid membranes. The target compound’s dichloro groups could enhance metal-binding affinity in polymer-metal composites .
Table 1: Structural and Functional Comparison
Biological Activity
6,6'-Dichloro-4,4'-diphenyl-2'-(piperidin-1-yl)-2,3'-biquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.
Chemical Structure and Properties
The compound features a biquinoline backbone with dichloro and diphenyl substituents, along with a piperidine moiety. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its antitumor effects.
- Modulation of Receptor Activity : It interacts with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal excitability.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Key findings include:
Antitumor Efficacy
In a study assessing the antitumor potential of this compound, researchers found that the compound significantly inhibited the proliferation of cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. The half-maximal inhibitory concentration (IC50) was determined to be approximately 1.5 µM in breast cancer cells.
Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of Alzheimer's disease. It demonstrated that treatment with this biquinoline derivative led to a reduction in amyloid-beta plaque formation and improved cognitive function in animal models. The compound's ability to cross the blood-brain barrier (BBB) was confirmed through pharmacokinetic studies.
Safety Profile
Toxicological assessments have indicated that this compound exhibits low toxicity at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 50 mg/kg. However, further studies are necessary to fully understand its long-term safety profile.
Q & A
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the discovery of derivatives with enhanced properties?
- Methodology : Implement quantum mechanics/molecular mechanics (QM/MM) simulations to map reaction pathways for functionalizing the piperidine ring or modifying the biphenyl core. emphasizes the integration of computational predictions (e.g., transition-state energies) with high-throughput experimentation. For example, screen substituents at the 2'-position using automated workflows to assess steric and electronic effects on binding affinity or catalytic turnover .
Q. What strategies resolve contradictions in experimental data, such as discrepancies in catalytic activity or stability across studies?
- Methodology : Apply multi-variable analysis to isolate confounding factors:
- Batch variability : Compare synthetic lots using principal component analysis (PCA) to detect impurities (e.g., residual Pd catalysts) affecting performance .
- Environmental factors : Replicate experiments under controlled humidity/temperature, as moisture sensitivity is common in halogenated aromatics .
- Cross-validation : Use orthogonal assays (e.g., cyclic voltammetry vs. UV-Vis kinetics) to confirm redox behavior, referencing ’s approach to validating hydrogen peroxide generation in quinoline systems.
Q. How can this compound be integrated into advanced materials (e.g., MOFs or photoelectrodes) for energy or sensing applications?
- Methodology : Leverage its π-conjugated backbone and redox-active chlorine substituents:
- MOF incorporation : Coordinate the biquinoline core with transition metals (e.g., Ru or Cu) to construct frameworks, following protocols for UiO-67-DCBPY analogs .
- Photoelectrode design : Immobilize the compound on TiO₂ or graphene substrates, using silane coupling agents to enhance adhesion. Monitor charge-transfer efficiency via impedance spectroscopy .
Q. What interdisciplinary approaches (e.g., AI-driven synthesis or mechanistic modeling) are most promising for elucidating structure-property relationships?
- Methodology : Deploy machine learning (ML) models trained on reaction databases to predict optimal ligand-metal pairings or solvent systems. highlights AI tools like COMSOL Multiphysics for simulating diffusion-limited processes in catalytic cycles. Pair ML with experimental validation loops, where failed predictions refine the model’s training set .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
